molecular formula C17H20N4O B2874017 N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide CAS No. 1311875-63-4

N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide

Cat. No. B2874017
CAS RN: 1311875-63-4
M. Wt: 296.374
InChI Key: LNHUOUAHMLXLEV-UHFFFAOYSA-N
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Description

N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide, also known as J147, is a synthetic compound that has been shown to have potential therapeutic effects for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. J147 was first discovered by scientists at the Salk Institute for Biological Studies in 2011 and has since been the subject of numerous studies exploring its mechanism of action and potential applications.

Mechanism of Action

The exact mechanism of action of N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide is not fully understood, but studies have suggested that it may work by targeting multiple pathways involved in neurodegeneration. N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide has been shown to increase levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for the growth and survival of neurons. N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide has also been shown to reduce levels of amyloid beta, a protein that accumulates in the brains of Alzheimer's patients and is thought to contribute to neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide has a number of biochemical and physiological effects that may contribute to its therapeutic properties. N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide has been shown to increase mitochondrial function and reduce oxidative stress, which may help to protect neurons from damage. N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide has also been shown to increase levels of proteins involved in synaptic function, which may contribute to its ability to improve cognition and memory.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide for lab experiments is that it has been shown to have a relatively low toxicity and few side effects in animal models. This makes it a promising candidate for further preclinical and clinical studies. However, one limitation of N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide is that it is a relatively complex molecule that requires several steps to synthesize, which may make it more difficult and expensive to produce in large quantities.

Future Directions

There are several potential future directions for research on N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide. One area of interest is exploring its potential therapeutic effects for other neurodegenerative diseases such as Parkinson's disease. Another area of interest is exploring the potential use of N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide in combination with other drugs or therapies for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide and to optimize its synthesis and formulation for clinical use.

Synthesis Methods

N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide is a relatively complex molecule that requires several steps to synthesize. The synthesis method involves the reaction of 2,4-dimethyl-3-pentanone with 2,4-dinitrophenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with 3,5-dimethyl-1H-pyrazole-1-carboxaldehyde to form the pyrazole derivative. The final step involves the reaction of the pyrazole derivative with N-cyanopropyl-N'-3-(dimethylamino)propylcarbodiimide to form N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide.

Scientific Research Applications

N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide has been the subject of numerous scientific studies exploring its potential therapeutic effects for neurodegenerative diseases. Studies have shown that N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide has neuroprotective effects and can improve cognition and memory in animal models of Alzheimer's disease. N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.

properties

IUPAC Name

N-(1-cyanopropyl)-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-4-16(10-18)19-17(22)15-7-5-6-14(9-15)11-21-13(3)8-12(2)20-21/h5-9,16H,4,11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHUOUAHMLXLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1=CC=CC(=C1)CN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide

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